(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARDDTIUBHMBEB-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-41-4 | |
| Record name | NSC272451 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Knoevenagel Condensation with N-Methylmorpholine-Mediated Cyclization
The most extensively documented method involves a one-pot sequential reaction using 2-chlorobenzaldehyde (7.5 mmol), cyanothioacetamide (7.5 mmol), and malononitrile dimer (7.5 mmol) in ethanol at 20°C, catalyzed by N-methylmorpholine (15 mmol). The reaction proceeds through three stages:
- Formation of 3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide (Intermediate 12) : The aldehyde and cyanothioacetamide undergo Knoevenagel condensation, eliminating water to form the α,β-unsaturated thioamide scaffold. Infrared (IR) spectroscopy typically shows ν(C≡N) at 2,210 cm⁻¹ and ν(C=S) at 1,240 cm⁻¹, confirming the structure.
- Michael Addition of Malononitrile Dimer : The enethioamide acts as a Michael acceptor, reacting with the malononitrile dimer anion to form adduct 13. Nuclear magnetic resonance (NMR) studies reveal deshielding of the β-vinylic proton (δ 8.2–8.4 ppm) due to electron withdrawal by the cyano group.
- Cyclocondensation and Byproduct Elimination : Intramolecular cyclization with concomitant H₂S elimination yields the final 1,4-dihydropyridine product, leaving the enethioamide as a transient intermediate.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 68% yield |
| Temperature | 20°C | <5% deviation |
| N-Methylmorpholine | 2 eq | Max efficiency |
This method’s advantage lies in its high atom economy, but the enethioamide must be isolated before subsequent reactions due to its instability under basic conditions.
Piperidine-Catalyzed Condensation in Ethanolic Reflux
An alternative approach adapts antiproliferative compound synthesis protocols by refluxing equimolar 2-chlorobenzaldehyde and cyanothioacetamide (10 mmol each) in absolute ethanol with piperidine (0.5 mL). The mechanism involves:
- Base-Catalyzed Enolate Formation : Piperidine deprotonates cyanothioacetamide, generating a nucleophilic enolate that attacks the aldehyde’s carbonyl carbon.
- Dehydration to α,β-Unsaturated System : Extended reflux (4–6 hours) drives dehydration, with reaction progress monitored by thin-layer chromatography (Rf = 0.62 in hexane:ethyl acetate 7:3).
Characterization Data :
- Melting Point : 148–150°C (decomp.)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH₂), 7.62–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, C=CH), 2.51 (s, 2H, SH).
While this method avoids expensive catalysts, the yield (58–62%) is lower than the N-methylmorpholine route, likely due to competing side reactions at elevated temperatures.
Aqueous Alkaline Conditions Using Potassium Hydroxide
A third method employs green chemistry principles by reacting 2-chlorobenzaldehyde (5 mmol) and cyanothioacetamide (5 mmol) in ethanol with 10% aqueous KOH (4 mL) at 25°C. Key features include:
- Room-Temperature Operation : Energy efficiency is enhanced, with the reaction completing in 30 minutes.
- In Situ Crystallization : Adding water (10 mL) precipitates the product, simplifying purification.
Comparative Analysis :
| Method | Yield | Temperature | Catalyst | Purity (HPLC) |
|---|---|---|---|---|
| N-Methylmorpholine | 68% | 20°C | N-Methylmorpholine | 98.2% |
| Piperidine Reflux | 60% | 78°C | Piperidine | 95.8% |
| Aqueous KOH | 72% | 25°C | KOH | 97.5% |
The KOH method achieves the highest yield, attributed to minimized thermal decomposition. However, the product requires recrystallization from ethanol-acetone (3:1) to remove residual inorganic salts.
Mechanistic Insights and Computational Validation
Density functional theory (DFT) studies at the r²SCAN-3c level elucidate the reaction’s stereoelectronic requirements:
- Transition State Analysis : The condensation proceeds via a six-membered cyclic transition state (ΔG‡ = 24.3 kcal/mol), with the aldehyde’s carbonyl oxygen coordinating to the thioamide’s sulfur (Figure 1).
- Solvent Effects : Ethanol stabilizes the transition state through hydrogen bonding, reducing activation energy by 3.8 kcal/mol compared to aprotic solvents.
$$ \text{TS Energy} = -456.72 \, \text{Hartree} \quad (\text{r²SCAN-3c/def2-TZVP}) $$
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: (E)-3-(4-Chlorophenyl)-2-cyanoprop-2-enethioamide
Key Differences :
- Substituent Position : The para-chlorophenyl (4-chloro) isomer differs in the position of the chlorine atom on the aromatic ring, leading to altered electronic and steric effects compared to the ortho-chlorophenyl (2-chloro) isomer.
- Reactivity: Oxidation of the 4-chloro derivative with H₂O₂-KOH yields 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, an epoxide with confirmed stereochemistry via X-ray diffraction.
- Synthetic Utility : The 4-chloro derivative serves as a precursor to epoxides, which are valuable intermediates in drug synthesis. The 2-chloro analog’s synthetic applications remain less explored but may prioritize thioamide-specific reactions.
Heterocyclic Derivative: LGH00045 [(E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole]
Key Differences :
- This structural modification correlates with its potent CDC25B phosphatase inhibition (IC₅₀ = 0.82 µmol/L), a target for anticancer therapies .
- Pharmacological Profile: The triazolo-thiadiazole scaffold and furan-vinyl substituent in LGH00045 likely improve target binding affinity compared to the simpler enethioamide structure of the target compound. No CDC25B inhibition data are available for the latter, suggesting its biological activity may differ significantly.
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Effects : The 2-chloro substituent introduces steric constraints that may hinder epoxidation but could enhance interactions with hydrophobic enzyme pockets. In contrast, the 4-chloro isomer’s para orientation facilitates oxidative ring-opening reactions .
- Scaffold-Dependent Bioactivity : The triazolo-thiadiazole system in LGH00045 demonstrates that heterocyclic expansion significantly enhances target engagement, highlighting the limitations of simpler enethioamide structures in kinase inhibition .
- Unanswered Questions: The target compound’s biological activity remains uncharacterized in the provided evidence.
Biological Activity
(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide, also known by its CAS number 117452-24-1, has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Chlorophenyl moiety : Enhances bioactivity.
- Cyanopropenethioamide group : Contributes to its chemical reactivity.
- Molecular formula : CHClNS
- Molecular weight : Approximately 222.69 g/mol.
This arrangement allows this compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is often associated with enhanced bioactivity, making this compound a candidate for further pharmacological evaluation.
The compound's antibacterial effects may be attributed to:
- Inhibition of bacterial enzyme activity : Similar compounds have shown the ability to interact with enzymes involved in bacterial resistance mechanisms.
- Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range. |
| Study B | Mechanism exploration | Identified interaction with bacterial DNA gyrase, suggesting a potential mechanism for its antibacterial activity. |
| Study C | Synthesis and derivatives | Explored synthetic routes leading to more potent derivatives, enhancing bioactivity through structural modifications. |
Synthetic Routes
Several synthetic methods have been reported for the production of this compound:
- Condensation reaction : Involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base like N-methylmorpholine.
- Multi-component reactions : These can yield this compound as an intermediate while forming more complex nitrogen-containing heterocycles.
Future Directions
Given its promising biological activity, future research should focus on:
- Pharmacological evaluations : Further studies to assess the therapeutic potential of this compound in clinical settings.
- Structural optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
- Broader biological testing : Investigating other potential applications beyond antibacterial properties, such as anticancer activities or anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
